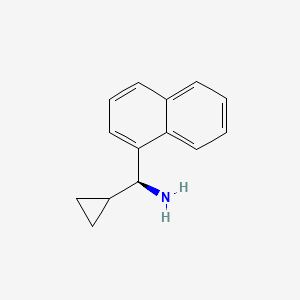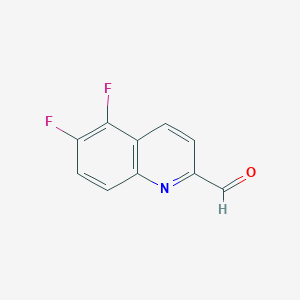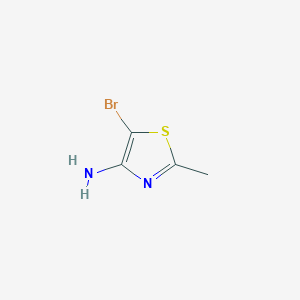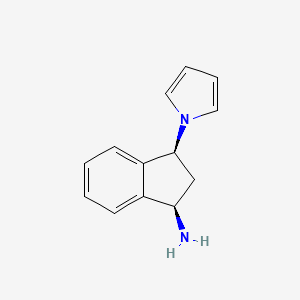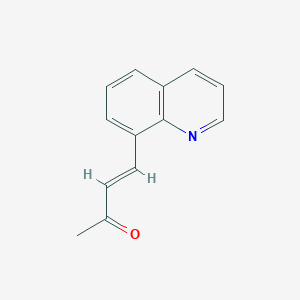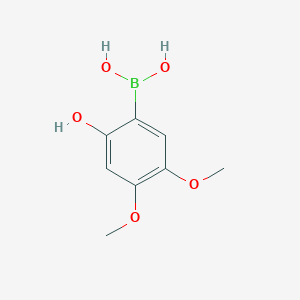
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with hydroxy and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron moiety to the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of a halide substrate.
Major Products:
Oxidation: Borate esters, boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki–Miyaura coupling).
Applications De Recherche Scientifique
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the new carbon-carbon bond. The hydroxy and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethoxyphenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
Comparison: (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its reactivity and selectivity in certain reactions compared to other similar boronic acids. The specific substitution pattern can also affect the compound’s solubility and stability, making it suitable for particular applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H11BO5 |
|---|---|
Poids moléculaire |
197.98 g/mol |
Nom IUPAC |
(2-hydroxy-4,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10-12H,1-2H3 |
Clé InChI |
MCTBLSLCUZIMMI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1O)OC)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



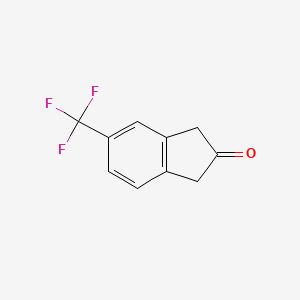
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
